Lipophilicity (cLogP) Comparison: 1-(tert-Butyl) vs. 1-Methylpiperazin-2-one
The tert-butyl group on 1-(tert-butyl)piperazin-2-one significantly elevates its calculated partition coefficient (cLogP) compared to the 1-methyl analog, indicating greater lipophilicity and potential for enhanced membrane permeability . This difference is crucial for optimizing blood-brain barrier penetration or oral absorption in lead optimization campaigns.
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | ~0.99 |
| Comparator Or Baseline | 1-Methylpiperazin-2-one: ~ -0.65 |
| Quantified Difference | ΔcLogP ≈ 1.64 log units |
| Conditions | Predicted values using ACD/Labs or similar software (class-level inference based on structural contribution) |
Why This Matters
The substantial increase in lipophilicity dictates the choice of this intermediate when designing CNS-penetrant or highly membrane-permeable analogs, a property not achievable with smaller N-alkyl substituents.
